Bis(2-ethylbutyl) phthalate

Description

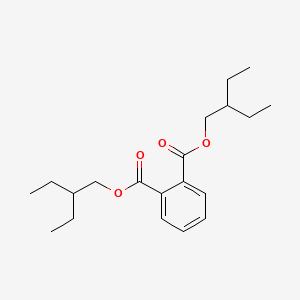

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-15(6-2)13-23-19(21)17-11-9-10-12-18(17)20(22)24-14-16(7-3)8-4/h9-12,15-16H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUXJHZMTDAMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223269 | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-89-0 | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylbutyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLBUTYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q298IR7BMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Di(2-ethylbutyl) phthalate

Abstract

Di(2-ethylbutyl) phthalate is a significant organic compound, a diester of phthalic acid and 2-ethylbutanol. This guide provides a comprehensive technical overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We delve into the compound's chemical identity, detailed physicochemical parameters, reactivity, and analytical characterization. Furthermore, this document outlines standardized experimental protocols for the determination of key properties, ensuring scientific rigor and reproducibility. The information is grounded in authoritative sources to support further research and application.

Introduction

Phthalic acid esters (PAEs), or phthalates, are a class of chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Di(2-ethylbutyl) phthalate, a member of this family, is the diester of phthalic acid and 2-ethylbutanol.[2] A thorough understanding of its physical and chemical properties is paramount for assessing its behavior in various matrices, its environmental fate, and its suitability for specific industrial applications. For professionals in drug development, characterizing such compounds is crucial for evaluating potential interactions, stability in formulations, and toxicological profiles. This guide aims to be a definitive resource, consolidating critical data and methodologies for the scientific community.

Chemical Identity

A precise understanding of the molecular identity of Di(2-ethylbutyl) phthalate is the foundation for all further study.

-

Chemical Name: bis(2-ethylbutyl) benzene-1,2-dicarboxylate[3][4]

-

Common Synonyms: Di(2-ethylbutyl) phthalate, Phthalic acid di(2-ethylbutyl) ester, Bis(2-ethyl-n-butyl) phthalate[5]

-

CAS Registry Number: 7299-89-0[5]

-

Chemical Structure:

(Note: A representative image would be placed here in a final document.) The structure consists of a benzene ring with two ester groups attached at the ortho positions, each connected to a 2-ethylbutyl chain.[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and applications. The data for Di(2-ethylbutyl) phthalate are summarized below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow, oily liquid. | [7] |

| Odor | Very slight, characteristic odor. | [8] |

| Melting Point | -50 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |

| Boiling Point | 386 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |

| Density | 0.985 g/mL at 20 °C (for the related Di(2-ethylhexyl) phthalate) | [8] |

| Solubility | Practically insoluble in water.[9] Miscible with ethanol, chloroform, and methanol.[7][9] | |

| Vapor Pressure | <0.01 kPa at 20°C (for the related Dibutyl phthalate) | [10] |

| LogP (Octanol/Water Partition Coefficient) | 5.3 (Predicted) | [4] |

| Refractive Index | 1.490 - 1.495 at 20°C (for the related Dibutyl phthalate) | [9] |

Note: Some properties are referenced from structurally similar phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to a lack of specific data for Di(2-ethylbutyl) phthalate in the available search results. This is a common practice for initial assessment but should be confirmed experimentally.

Chemical Reactivity and Stability

-

Stability: Di(2-ethylbutyl) phthalate is stable under normal transport and storage conditions.[11] It should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[12]

-

Reactivity: It reacts with strong oxidants.[10][12] Incompatible materials include strong bases, nitrates, and acids.[12]

-

Decomposition: When heated to decomposition, it can produce toxic and irritating fumes, such as carbon oxides and phthalic anhydride.[10][12]

-

Hydrolysis: Like other esters, Di(2-ethylbutyl) phthalate can undergo hydrolysis, especially under acidic or basic conditions, to yield phthalic acid and 2-ethylbutanol.[13]

Synthesis and Manufacturing

Phthalate esters are generally synthesized by the esterification reaction of phthalic anhydride with an appropriate alcohol.[1] For Di(2-ethylbutyl) phthalate, the process involves reacting phthalic anhydride with two equivalents of 2-ethylbutanol, typically in the presence of an acid catalyst like sulfuric acid or a solid catalyst such as aluminum oxide.[14][15][16] The reaction is usually carried out under reflux, and the water produced is removed to drive the reaction to completion.[15][16]

Below is a generalized workflow for the synthesis process.

Caption: Generalized workflow for the synthesis of Di(2-ethylbutyl) phthalate.

Analytical Characterization and Protocols

Accurate characterization is essential for confirming the identity and purity of Di(2-ethylbutyl) phthalate.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the ester carbonyl group (C=O) stretching vibration around 1720-1730 cm⁻¹, and C-O stretching vibrations, as well as peaks corresponding to the aromatic benzene ring.[5][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phthalate ring and distinct signals for the protons of the 2-ethylbutyl ester chains.[17]

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the aliphatic side chains.[17]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight (334.45 m/z) and characteristic fragmentation patterns of phthalate esters.[5]

Experimental Protocol: Determination of Water Solubility (Flask Method)

The low aqueous solubility of phthalates is a critical parameter influencing their environmental distribution and bioavailability. The OECD Guideline 105 (Water Solubility) provides a standardized method.

Objective: To determine the water solubility of Di(2-ethylbutyl) phthalate at a given temperature.

Principle: An excess of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Materials:

-

Di(2-ethylbutyl) phthalate (high purity)

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge capable of at least 1000 g

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Add an amount of Di(2-ethylbutyl) phthalate to a flask that is visibly in excess of its expected solubility. Add a known volume of water.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. It is advisable to run preliminary tests to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, transfer the contents to a centrifuge tube and centrifuge at a high speed to separate the excess undissolved substance from the aqueous phase.

-

Sampling: Carefully withdraw a known volume of the clear aqueous supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filtration (if necessary): If any fine particles remain suspended, filter the sample through a syringe filter that does not adsorb the test substance.

-

Analysis: Determine the concentration of Di(2-ethylbutyl) phthalate in the aqueous sample using a pre-calibrated GC-FID or another suitable analytical technique.

-

Replicates: The experiment should be performed in at least triplicate.

Data Analysis: The water solubility is reported as the average concentration from the replicate samples, typically in mg/L or mol/L, at the specified temperature.

Safety and Handling

Professionals handling Di(2-ethylbutyl) phthalate should adhere to safety guidelines.

-

General Handling: Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[12][19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicity: Phthalic acid esters as a class have been studied for their potential health effects, including endocrine disruption.[20][21] Animal tests on related phthalates suggest possible toxicity to human reproduction or development.[10] Users should consult the specific Safety Data Sheet (SDS) for detailed toxicological information and handling precautions.[18][19][21]

Conclusion

This technical guide has synthesized the essential physical and chemical properties of Di(2-ethylbutyl) phthalate. By providing detailed data on its identity, physicochemical characteristics, reactivity, and analytical methods, this document serves as a foundational resource for scientists and researchers. The inclusion of standardized protocols and safety information is intended to promote best practices in the laboratory. A comprehensive understanding of these properties is critical for the responsible application and further investigation of this compound in both industrial and research settings.

References

- Sintesis Orgánicas S.A. de C.V. (n.d.). Safety Data Sheet: bis(2-ethylhexyl) phthalate.

- University of Missouri-St. Louis. (2014). Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography.

- Water Quality Australia. (n.d.). Di-n-butyl phthalate in freshwater and marine water.

- ResearchGate. (n.d.). Biosynthetic pathway of dibutyl phthalate (DBP, 2).

- Drugfuture.com. (n.d.). BIS(2-ETHYLBUTYL) PHTHALATE.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate.

- ResearchGate. (n.d.). Synthesis of di(2-ethylhexyl) phthalate (DEHP).

- NCBI Bookshelf. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP).

- Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer.

- PubChemLite. (n.d.). This compound (C20H30O4).

- PubChem. (n.d.). Phthalic acid, butyl 2-ethylbutyl ester.

- Wikipedia. (n.d.). Dibutyl phthalate.

- ResearchGate. (2017). Chemical characterization of dibutyl phthalate.

- Encyclopedia.pub. (2023). Physical, Chemical, and Environmental Properties of Phthalates.

- NIST. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester.

- PubChem. (n.d.). Di(2-ethylhexyl) phthalate.

- Cheméo. (n.d.). Chemical Properties of Bis(2-ethylhexyl) phthalate (CAS 117-81-7).

- NIST. (n.d.). Bis(2-ethylhexyl) phthalate.

- NIST. (n.d.). Dibutyl phthalate.

- ResearchGate. (2008). Vapor pressures of di-n-butyl phthalate and di-iso-butyl hexahydrophthalate at reduced pressures.

- Cheméo. (n.d.). Chemical Properties of Di(2-ethylbutyl) adipate (CAS 10022-60-3).

- Google Patents. (n.d.). CN103030563A - Dibutyl phthalate synthesis process.

- NIST. (n.d.). Bis(2-ethylhexyl) phthalate IR Spectrum.

- Wikipedia. (n.d.). Diisobutyl phthalate.

- International Labour Organization & World Health Organization. (2021). ICSC 0036 - DIBUTYL PHTHALATE.

- NIST. (n.d.). Dibutyl phthalate thermochemistry data.

- Inchem.org. (n.d.). ICSC 0036 - DIBUTYL PHTHALATE.

Sources

- 1. Physical, Chemical, and Environmental Properties of Phthalates | Encyclopedia MDPI [encyclopedia.pub]

- 2. This compound | C20H30O4 | CID 81724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. PubChemLite - this compound (C20H30O4) [pubchemlite.lcsb.uni.lu]

- 5. 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester [webbook.nist.gov]

- 6. DI-(2-ETHYLBUTYL) PHTHALATE [m.chemicalbook.com]

- 7. This compound | 7299-89-0 [amp.chemicalbook.com]

- 8. Bis(2-ethylhexyl) phthalate CAS#: 117-81-7 [m.chemicalbook.com]

- 9. Dibutyl Phthalate BP 2L - Actylis Lab [actylislab.com]

- 10. ICSC 0036 - DIBUTYL PHTHALATE [chemicalsafety.ilo.org]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 16. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. idesapetroquimica.com [idesapetroquimica.com]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Bis(2-ethylbutyl) phthalate (CAS 7299-89-0): Properties, Synthesis, Analysis, and Toxicological Profile

Executive Summary

Bis(2-ethylbutyl) phthalate (BEBP), CAS Number 7299-89-0, is a phthalate ester utilized primarily as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1] Structurally, it is the diester of phthalic acid and 2-ethylbutanol. While it serves as a valuable additive in the manufacturing of a wide range of flexible plastic goods, its use is subject to increasing scientific and regulatory scrutiny due to health and environmental concerns common to the phthalate class of compounds.[1] This guide provides a comprehensive technical overview of BEBP, intended for researchers, scientists, and drug development professionals. It covers the compound's fundamental physicochemical properties, detailed synthesis and analytical protocols, key applications, and a thorough review of its toxicological profile and environmental fate, grounded in authoritative data.

Physicochemical Characteristics

A foundational understanding of BEBP begins with its chemical identity and physical properties, which dictate its behavior in both industrial applications and biological or environmental systems.

Identity and Structure

BEBP is a benzenedicarboxylic acid ester featuring two 2-ethylbutyl side chains.[1] Its molecular structure is a key determinant of its efficacy as a plasticizer.

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Properties

Quantitative data provides a clear reference for experimental design and modeling. The properties of BEBP are summarized below.

| Property | Value | Unit | Source |

| CAS Number | 7299-89-0 | - | [2] |

| Molecular Formula | C₂₀H₃₀O₄ | - | [2] |

| Molecular Weight | 334.45 | g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 80.59 | kJ/mol | [3] |

| LogP (Octanol/Water Partition Coeff.) | 5.3 | - | [4] |

| Water Solubility (log₁₀WS) | -5.66 | mol/L | [3] |

| EINECS Number | 230-741-7 | - | [2] |

Note: Many experimental physical properties like boiling and melting points are not consistently available in public databases.[5] Values presented are often calculated properties.

Synthesis and Manufacturing

The industrial production of phthalate esters is a well-established chemical process. While specific protocols for BEBP are not as widely published as for its close analog, bis(2-ethylhexyl) phthalate (DEHP), the synthesis follows the same fundamental principles of acid-catalyzed esterification.[6]

Reaction Principle: Fischer Esterification

The core reaction involves the esterification of phthalic anhydride with two equivalents of 2-ethylbutanol in the presence of an acid catalyst. The reaction produces BEBP and water as a byproduct. To drive the reaction toward completion, water is typically removed as it is formed, often through azeotropic distillation.[6]

Synthesis Workflow Diagram

The logical flow from reactants to purified product is a multi-step process requiring careful control of reaction conditions and subsequent purification stages.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Laboratory-Scale Synthesis

This protocol is adapted from established methods for similar phthalates, such as DEHP.[6] The primary rationale is the direct substitution of the alcohol reactant.

Materials:

-

Phthalic anhydride (1 equivalent)

-

2-Ethylbutanol (2.2-2.5 equivalents, slight excess to drive reaction)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5-1% by weight of reactants)

-

Toluene (for azeotropic water removal)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, heating mantle, magnetic stirrer

-

Dean-Stark trap and reflux condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: To the three-necked flask, add phthalic anhydride, 2-ethylbutanol, toluene, and the p-TSA catalyst. The use of toluene and a Dean-Stark trap is a critical choice to efficiently remove water, overcoming the reaction equilibrium.[6]

-

Esterification: Heat the mixture under reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. The reaction progress is monitored by measuring the volume of water collected. The reaction is deemed complete when the theoretical amount of water has been evolved.[6]

-

Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst. This step is crucial to prevent product degradation during subsequent heating in the purification stage.[6]

-

Washing & Drying: Wash the organic layer sequentially with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent. Remove the toluene and excess 2-ethylbutanol under reduced pressure using a rotary evaporator. For high purity, the crude product can be further purified by vacuum distillation.[6]

Industrial Applications and Uses

BEBP's primary function is as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material. Because BEBP is not covalently bonded to the polymer matrix, it can leach from the product over time, which is a primary source of environmental contamination and human exposure.[7][8]

-

Polyvinyl Chloride (PVC): The most significant application is in making PVC flexible for use in products like flooring, films, sheets, and coatings.[1][9]

-

Plastics Manufacturing: It is used broadly in plastics manufacture and processing.[2][10]

-

Other Uses: While less common, it may be found in some adhesives, sealants, and inks.[9]

Analytical Methodologies for Detection and Quantification

Accurate quantification of BEBP in various matrices (e.g., environmental samples, biological fluids, consumer products) is essential for exposure assessment and regulatory compliance. The most common high-sensitivity methods are chromatographic.[1]

Overview of Common Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of semi-volatile compounds like phthalates. It offers excellent separation and definitive identification based on mass spectra.[11][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly popular due to its high sensitivity and specificity, often requiring less sample preparation than GC-MS and avoiding the need for derivatization.[1][11]

Workflow for Sample Analysis (GC-MS)

The analytical process involves careful sample preparation to isolate the analyte from the matrix, followed by instrumental analysis.

Caption: General workflow for the analysis of BEBP by GC-MS.

Detailed Protocol for GC-MS Analysis in a Water Sample

This protocol outlines a general approach for quantifying BEBP in an aqueous matrix, based on common methodologies for phthalate analysis.[13]

Materials:

-

Water sample

-

Hexane (or other suitable organic solvent)

-

Internal Standard (e.g., a deuterated phthalate like DEHP-d4)[12]

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: To a 1 L water sample in a separatory funnel, add a known amount of the internal standard. The use of an internal standard is a self-validating step that corrects for variations in extraction efficiency and instrument response.[12]

-

Liquid-Liquid Extraction (LLE): Add 60 mL of hexane to the funnel and shake vigorously for 2-3 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction two more times with fresh hexane. Combine the organic extracts.[12][13]

-

Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for semi-volatile analysis (e.g., DB-5ms). A typical temperature program might start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using selected ion monitoring (SIM) for higher sensitivity.

-

-

Quantification: Identify BEBP by its retention time and mass spectrum. Quantify its concentration by comparing the peak area of the analyte to that of the internal standard against a calibration curve.[13]

Toxicology and Environmental Considerations

The toxicological profile of BEBP is not as extensively studied as that of other high-production-volume phthalates like DEHP. However, due to their structural similarity, data from DEHP is often used as a surrogate to assess potential risks, a practice that provides valuable insight but requires cautious interpretation.[7]

Metabolic Pathway

Upon absorption, phthalates are rapidly metabolized. The primary pathway involves two main steps: hydrolysis to the monoester, followed by oxidative metabolism of the alkyl side chain.[7][14]

Caption: Postulated metabolic pathway of this compound.

The initial hydrolysis to Mono(2-ethylbutyl) phthalate (MEBP) is a critical activation step, as the monoester is often considered the more biologically active metabolite.[7] Subsequent oxidation and conjugation with glucuronic acid increase water solubility and facilitate excretion.[14]

Human Health Effects

-

Irritation: Safety data sheets classify BEBP as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Endocrine Disruption: While direct data on BEBP is limited, the broader class of phthalates, particularly DEHP, are known endocrine disruptors.[7] They can interfere with the endocrine system, with studies in rodents showing effects on the male reproductive system, including testicular atrophy and reduced fertility.[7][15] The relevance of these findings to humans is a subject of ongoing research and debate.[16]

Tabulated Toxicological Data Summary

The following table compares the available toxicological data for BEBP's close analog, DEHP, to provide context for its potential hazards.

| Toxicological Endpoint | Finding for DEHP (Bis(2-ethylhexyl) phthalate) | Source |

| Acute Oral LD50 (rat) | ~30,000 mg/kg (Low acute toxicity) | [15][17] |

| Carcinogenicity | Induced hepatic tumors in rats and mice; classified as "probably and possibly carcinogenic to humans" by some agencies based on rodent data. | [7][16] |

| Reproductive Toxicity | Considered a reproductive toxicant; associated with testicular effects in rodents. | [7][15] |

| Genotoxicity (Ames Test) | Generally negative, suggesting a non-genotoxic mechanism of carcinogenicity. | [15][18] |

| Endocrine Activity | Acts as an endocrine disruptor, with mechanisms including activation of PPARα. | [7] |

Environmental Fate and Ecotoxicity

Phthalates are ubiquitous environmental contaminants due to their widespread use and their ability to leach from plastic products.[8][16]

-

Persistence: BEBP is expected to biodegrade in the environment. The half-life of the similar DEHP in soil is estimated to range from 5 to 23 days under aerobic conditions but is significantly longer under anaerobic conditions.[8][19]

-

Distribution: Due to its low water solubility and high LogP, BEBP will tend to partition from water into soil, sediment, and biota.[3][20] Sediment is often the major environmental sink for phthalates.[20]

-

Bioaccumulation: Phthalates can bioaccumulate in aquatic organisms, though they are also metabolized.[20]

Regulatory Status and Safety

The regulatory landscape for phthalates is evolving, with a clear trend toward increased restrictions based on health concerns.

-

European Union (REACH): Several phthalates, including DEHP, DBP, BBP, and DIBP, are restricted to a concentration of 0.1% by weight in most consumer articles under the REACH regulation.[21][22] They are also identified as Substances of Very High Concern (SVHC), particularly for their reproductive toxicity and endocrine-disrupting properties.[18]

-

United States (FDA): The FDA regulates the use of phthalates in food contact materials. In 2022, the agency revoked authorizations for many phthalates but still permits a limited number for specific applications, pending ongoing safety reviews.[23]

-

Safe Handling: Standard laboratory precautions should be observed when handling BEBP. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area to avoid inhaling vapors.[5]

Conclusion

This compound (CAS 7299-89-0) is an effective plasticizer with well-defined physicochemical properties and established synthesis routes. However, like other phthalates, its potential for human exposure and environmental contamination raises significant concerns. The toxicological profile, largely inferred from close analogs like DEHP, points to potential risks including irritation and endocrine disruption. Consequently, the use of BEBP is governed by an increasingly stringent regulatory framework. For professionals in research and development, a thorough understanding of its properties, analytical methods for its detection, and its toxicological and regulatory context is essential for informed decision-making and responsible material selection.

References

- Cheméo. "1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester (CAS 7299-89-0)." Cheméo.

- Frontiers. "An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate." Frontiers in Oncology.

- ResearchGate. "Analysed metabolites of diethyl phthalate (DEP) and bis(2-ethylhexyl) phthalate (DEHP)." ResearchGate.

- Reliance Industries Limited. "Regulatory Affairs and Product Stewardship Information." Reliance Industries Limited.

- Drugfuture. "this compound." FDA Global Substance Registration System.

- PubChem. "this compound." National Center for Biotechnology Information.

- Canada.ca. "Bis(2-ethylhexyl) Phthalate." Health Canada.

- KoreaScience. "Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry." Analytical Science and Technology.

- PMC - NIH. "Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples." National Center for Biotechnology Information.

- CORE. "A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers." CORE.

- Wikipedia. "Bis(2-ethylhexyl) phthalate." Wikipedia.

- Food Packaging Forum. "EU Commission restricts four phthalates." Food Packaging Forum.

- PubMed. "Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant." National Center for Biotechnology Information.

- PubMed. "Assessing the fate, toxicity, and ecological risk of mixtures of di(2-ethylhexyl)phthalate and di-n-butylphthalate using aquatic and terrestrial microcosms." National Center for Biotechnology Information.

- Food Packaging Forum. "EU phthalates restriction comes into force." Food Packaging Forum.

- ResearchGate. "Evaluation of bis-(2-ethylhexyl) phthalate toxicity using alternative systems." ResearchGate.

- Designing Buildings Wiki. "Bis (2-ethylhexyl) phthalate." Designing Buildings Wiki.

- MDPI. "Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages." MDPI.

- ResearchGate. "Yield of bis(2-ethylhexyl) phthalate obtained in the reaction of..." ResearchGate.

- MDPI. "Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases." MDPI.

- Semantic Scholar. "Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids." Semantic Scholar.

- ResearchGate. "(PDF) Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations." ResearchGate.

- PubChemLite. "this compound (C20H30O4)." PubChemLite.

- Semantic Scholar. "Fate of bis(2-ethylhexyl) [14C]phthalate in laboratory and outdoor soil-plant systems." Semantic Scholar.

- FDA. "Phthalates in Food Packaging and Food Contact Applications." U.S. Food & Drug Administration.

- ResearchGate. "Biodegradation of Di-n-Butyl Phthalate and Di-2-Ethylhexyl Phthalate in Freshwater Hydrosoil." ResearchGate.

Sources

- 1. CAS 7299-89-0: this compound | CymitQuimica [cymitquimica.com]

- 2. bis(2-ethylbutyl)phthalate , 95% , 7299-89-0 - CookeChem [cookechem.com]

- 3. 1,2-Benzenedicarboxylic acid, bis(2-ethylbutyl) ester (CAS 7299-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C20H30O4) [pubchemlite.lcsb.uni.lu]

- 5. aksci.com [aksci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 8. canada.ca [canada.ca]

- 9. designingbuildings.co.uk [designingbuildings.co.uk]

- 10. This compound | 7299-89-0 [chemicalbook.com]

- 11. Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]

- 12. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the fate, toxicity, and ecological risk of mixtures of di(2-ethylhexyl)phthalate and di-n-butylphthalate using aquatic and terrestrial microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EU Commission restricts four phthalates | Food Packaging Forum [foodpackagingforum.org]

- 22. EU phthalates restriction comes into force | Food Packaging Forum [foodpackagingforum.org]

- 23. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis of Bis(2-ethylbutyl) Phthalate

This guide provides a comprehensive overview of the synthesis of Bis(2-ethylbutyl) phthalate, a significant plasticizer. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical principles, a detailed experimental protocol, and the analytical characterization of the final product.

Introduction and Strategic Overview

This compound, a dialkyl phthalate, finds its primary application as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and durability. The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone of industrial organic chemistry. The strategic approach to its synthesis involves the reaction of phthalic anhydride with 2-ethylbutanol in the presence of an acid catalyst. The process is typically driven to completion by the removal of water, a byproduct of the reaction.

This guide will elucidate the underlying reaction mechanism, provide a robust and detailed experimental workflow, discuss the critical parameters that influence the reaction's outcome, and outline the purification and analytical characterization of the synthesized this compound.

The Chemical Pathway: Mechanism and Rationale

The synthesis of this compound from phthalic anhydride and 2-ethylbutanol is a two-step process. Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.

Step 1: Rapid Formation of the Monoester

The initial step involves a rapid, non-catalytic nucleophilic acyl substitution. The hydroxyl group of 2-ethylbutanol attacks one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of a monoester, 2-ethylbutyl hydrogen phthalate. This reaction is generally fast and proceeds readily upon mixing the reactants.

Step 2: Rate-Determining Diester Formation

The second step is the esterification of the carboxylic acid group of the monoester with a second molecule of 2-ethylbutanol to form the desired diester, this compound. This is an equilibrium-controlled reaction and is significantly slower than the first step. To drive the reaction towards the product side, an acid catalyst is employed, and the water formed as a byproduct is continuously removed.

The choice of catalyst is a critical decision. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and product discoloration at elevated temperatures. Organic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA), are often preferred as they are less corrosive and tend to produce a cleaner product.

Experimental Protocol: A Validated Workflow

This section details a reliable, step-by-step procedure for the synthesis of this compound in a laboratory setting.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ≥99% |

| 2-Ethylbutanol | C₆H₁₄O | 102.17 | ≥98% |

| p-Toluenesulfonic acid monohydrate (p-TSA) | C₇H₈O₃S·H₂O | 190.22 | ≥98% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Equipment

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Dean-Stark trap

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

Reactant Charging: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add phthalic anhydride (74.1 g, 0.5 mol), 2-ethylbutanol (122.6 g, 1.2 mol, 2.4 equivalents), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 2 mol%). Add 100 mL of toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 150-220°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (9 mL, 0.5 mol) has been collected. This typically takes 4-8 hours. The progress of the reaction can also be monitored by periodically determining the acid value of the reaction mixture.

-

Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Wash the organic layer sequentially with 2 x 100 mL of deionized water to remove any remaining salts and unreacted alcohol.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene and excess 2-ethylbutanol using a rotary evaporator under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation. The boiling point of this compound is approximately 224-225 °C at 4 Torr[1].

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| Appearance | Clear, colorless to pale yellow oil[1] |

| Boiling Point | 224-225 °C at 4 Torr[1] |

| Density | 1.010 g/cm³ (predicted)[1] |

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester functional group.

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹.

-

C-O Stretch: Strong absorptions in the region of 1280-1000 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phthalate ring (typically in the range of 7.5-7.7 ppm), and signals for the protons of the 2-ethylbutyl groups. The methylene protons adjacent to the ester oxygen will appear as a triplet around 4.2 ppm.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester groups (around 167 ppm), the aromatic carbons, and the aliphatic carbons of the 2-ethylbutyl chains.

Reaction Mechanism Visualization

Caption: Simplified reaction mechanism for the synthesis of this compound.

Conclusion

The synthesis of this compound via the acid-catalyzed esterification of phthalic anhydride with 2-ethylbutanol is a well-established and efficient process. By carefully controlling the reaction parameters, particularly temperature and the removal of water, high yields of the desired product can be achieved. The purification and characterization methods outlined in this guide provide a robust framework for obtaining and verifying a high-purity product suitable for its intended applications.

References

Sources

The Silent Disruptor: An In-depth Technical Guide to the Biological Mechanism of Action of Bis(2-ethylbutyl) Phthalate

Preamble: Navigating the Data Gap on Bis(2-ethylbutyl) Phthalate

This compound (BEBP) is a chemical compound belonging to the phthalate ester family, a class of substances widely used as plasticizers to enhance the flexibility and durability of polymers. While the toxicological profiles of many phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), have been extensively characterized, specific data on BEBP remains notably scarce in peer-reviewed literature. However, the foundational principles of toxicology and pharmacology allow for a scientifically-grounded "read-across" approach.

BEBP is a close structural isomer of DEHP, both being C8 phthalates. This structural similarity, particularly in the alkyl chain length and branching, strongly suggests that their metabolic pathways and molecular interactions within biological systems will be analogous. Therefore, this guide synthesizes the vast body of evidence from well-studied phthalates, primarily DEHP, to construct a robust and predictive model for the mechanism of action of BEBP. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound class, emphasizing causal relationships and providing actionable experimental frameworks.

The Molecular Initiation Event: Metabolic Activation is Key

Phthalate diesters like BEBP are generally considered biologically inert in their parent form. The critical first step in their mechanism of action is metabolic activation through hydrolysis in the gastrointestinal tract or liver.[1][2] This process is catalyzed by non-specific esterases and lipases.

-

Reaction: this compound (BEBP) is hydrolyzed to its monoester, mono(2-ethylbutyl) phthalate (MEBP) , and 2-ethylbutanol.

-

Significance: MEBP is the primary bioactive metabolite responsible for initiating the downstream toxicological effects.[3] The parent diester, BEBP, has a low affinity for the nuclear receptors that mediate its effects.

Further oxidative metabolism of the alkyl side chain of MEBP can occur via cytochrome P450 enzymes, leading to a series of secondary metabolites that are then conjugated (e.g., with glucuronic acid) and excreted, primarily in the urine.[1][2] The detection of these specific urinary metabolites serves as a reliable biomarker for exposure.

Protocol: In Vitro S9 Microsome Assay for Metabolic Stability

This protocol provides a framework for confirming the metabolic activation of BEBP and determining the rate of MEBP formation.

-

Preparation: Prepare a reaction mixture containing liver S9 fraction (from rat, mouse, or human), a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add BEBP (dissolved in a suitable solvent like DMSO) to the pre-warmed reaction mixture to initiate the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound (BEBP) and the formation of the primary metabolite (MEBP).

-

Causality Check: Including control incubations without the NADPH-regenerating system is crucial to distinguish enzymatic from non-enzymatic degradation.

Core Mechanism I: Endocrine Disruption via Anti-Androgenicity

The most well-documented and concerning toxicological effect of C4-C9 phthalates is their impact on the male reproductive system, acting as potent anti-androgenic agents during a critical developmental window.[4][5] This is not mediated by direct competition with androgens for the androgen receptor (AR), but rather by disrupting steroid hormone synthesis in the fetal Leydig cells of the testes.[6][7]

Signaling Pathway: Suppression of the Steroidogenic Cascade

The bioactive metabolite, MEBP, is hypothesized to target multiple points in the testosterone biosynthesis pathway. The primary effect is the downregulation of the expression of key genes and proteins involved in cholesterol transport and steroidogenesis.

-

Cholesterol Transport: Phthalates reduce the expression of scavenger receptor class B member 1 (SR-B1) and steroidogenic acute regulatory protein (StAR), which are essential for transporting cholesterol into the mitochondria—the rate-limiting step in steroid synthesis.

-

Enzyme Inhibition: Expression of several cytochrome P450 enzymes crucial for converting cholesterol to testosterone, such as CYP11A1 (cholesterol side-chain cleavage enzyme), is suppressed.

-

Hormonal Dysregulation: The resulting decrease in fetal testosterone production leads to a cascade of developmental abnormalities known as "phthalate syndrome" in rodents, which includes malformations like hypospadias and cryptorchidism, and reduced anogenital distance.[8]

Caption: Postulated anti-androgenic mechanism of this compound (BEBP).

Experimental Workflow: Assessing Anti-Androgenic Potential

A multi-tiered approach is essential to validate the anti-androgenic activity of BEBP.

Caption: Tiered experimental workflow for assessing anti-androgenic activity.

Core Mechanism II: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The second major mechanism of action for BEBP's metabolite, MEBP, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[9][10] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism (lipid, glucose), cellular differentiation, and inflammation.[11] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

PPARα Activation: The Link to Hepatotoxicity

MEHP, the metabolite of DEHP, is a known potent activator of PPARα, particularly in rodents.[10][12] This interaction is the mechanistic basis for the observed liver effects, including:

-

Peroxisome Proliferation: A dramatic increase in the number and size of peroxisomes in liver cells.

-

Hepatomegaly: An increase in liver weight.

-

Hepatocarcinogenesis: In long-term, high-dose rodent studies, DEHP induces liver tumors.[1][13]

The relevance of the PPARα-mediated liver tumors in rodents to human health is a subject of ongoing debate, as humans are known to be significantly less responsive to PPARα agonists than rodents.[10]

PPARγ Activation: Implications for Development and Metabolism

Phthalate monoesters, including MEHP, can also activate PPARγ.[9][14] PPARγ is a master regulator of adipogenesis (fat cell development) and is involved in lipid metabolism and insulin sensitivity. Dysregulation of PPARγ signaling by phthalates has been linked to:

-

Developmental Toxicity: Interference with normal developmental processes, including in the reproductive system.[9]

-

Metabolic Disruption: Potential contribution to metabolic disorders, although this is an area of active research.[15]

Caption: Dual activation of PPARα and PPARγ pathways by the active metabolite of BEBP.

Protocol: Luciferase Reporter Gene Assay for PPAR Activation

This in vitro assay is a standard, high-throughput method to determine if a compound can activate a specific nuclear receptor.

-

Cell Line: Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids:

-

An expression vector for the full-length human or rodent PPARα (or PPARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

-

-

Treatment: Expose the transfected cells to a range of concentrations of MEBP (and BEBP as a negative control). A known PPAR agonist (e.g., Wy-14,643 for PPARα, Rosiglitazone for PPARγ) should be used as a positive control.

-

Incubation: Incubate cells for 24-48 hours.

-

Lysis & Readout: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer.

-

Analysis: An increase in luciferase activity relative to the vehicle control indicates receptor activation. Data are typically plotted as a dose-response curve to determine potency (EC50).

-

Self-Validation: Co-transfection with a constitutively expressed reporter (e.g., β-galactosidase) is essential to normalize for transfection efficiency and cell viability.

Summary of Toxicological Endpoints and Comparative Data

While specific quantitative data for BEBP is limited, a qualitative comparison can be made based on structure-activity relationships within the phthalate class.

| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) (Proxy for BEBP) | Dibutyl phthalate (DBP) | Diethyl phthalate (DEP) |

| Acute Oral LD50 (rat) | ~30,000 mg/kg | ~8,000 mg/kg | ~8,200 mg/kg |

| Primary Mechanism | Anti-androgenic; PPARα/γ agonist[3][4] | Anti-androgenic; Weak PPAR agonist[16] | Weaker endocrine effects |

| Reproductive Toxicity | Testicular atrophy, decreased fertility in males.[16] | Testicular atrophy, reduced sperm count.[16] | Minimal effects observed. |

| Developmental Toxicity | Testicular dysgenesis syndrome (hypospadias, cryptorchidism).[17] | Malformations of the male reproductive tract. | Minimal effects observed. |

| Hepatotoxicity (Rodents) | Liver enlargement, peroxisome proliferation, tumors.[1] | Mild liver effects at high doses. | Not a significant endpoint. |

This table is a synthesis of data from multiple sources for comparative purposes.[16][17][18]

Conclusion and Future Directions

The mechanism of action of this compound in biological systems can be confidently predicted based on the extensive toxicological database of its close structural analog, DEHP. The key molecular initiating event is the metabolic conversion of the parent diester to its monoester, MEBP. This active metabolite then exerts its effects primarily through two well-defined pathways: 1) disruption of fetal testicular steroidogenesis, leading to anti-androgenic effects and male reproductive toxicity, and 2) activation of PPAR nuclear receptors (α and γ), leading to hepatotoxicity in rodents and potential metabolic and developmental disruption.

For drug development professionals and researchers, this mechanistic understanding is critical. When BEBP or similar phthalates are present as excipients or leachables, the potential for endocrine disruption and PPAR-mediated effects must be considered in non-clinical safety assessments. Future research should prioritize direct in vitro and in vivo studies on BEBP to confirm these predicted mechanisms and establish a precise point of departure for risk assessment, reducing the reliance on read-across data.

References

- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological Sciences, 74(2), 297-308. [Link]

- Feige, J. N., Gelman, L., Rossi, D., Zoete, V., Métivier, R., Tudor, C., ... & Auwerx, J. (2007). The endocrine disruptor monoethyl-hexyl-phthalate is a selective peroxisome proliferator-activated receptor γ modulator that promotes adipogenesis. Journal of Biological Chemistry, 282(26), 19152-19166.

- le Maire, A., Grimaldi, M., Roecklin, D., Dagnino, S., Vivat-Hannah, V., Balaguer, P., & Bourguet, W. (2011). Peroxisome proliferator-activated receptor γ is a target for halogenated analogs of bisphenol A. Environmental Health Perspectives, 119(8), 1137-1142. [Link]

- Lapinskas, P. J., Brown, S., & Waxman, D. J. (2005). Mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate activation of peroxisome proliferator activated-receptors alpha and gamma in breast. Toxicology and Applied Pharmacology, 204(3), 223-233. [Link]

- Di Lorenzo, G., Iacopetta, D., Sinicropi, M. S., & Ceramella, J. (2022). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Oncology, 12, 928373. [Link]

- Kim, S. H., Park, M. J., & Choi, H. S. (2019). The effects of bisphenol A, benzyl butyl phthalate, and di(2-ethylhexyl) phthalate on estrogen receptor alpha in estrogen receptor-positive cells under hypoxia. Journal of Toxicology and Environmental Health, Part A, 82(21), 1166-1175.

- Boberg, J., Christiansen, S., Axelstad, M., Kledal, T. S., Vinggaard, A. M., Dalgaard, M., ... & Hass, U. (2011). Mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate activation of peroxisome proliferator activated-receptors alpha and gamma in breast. Reproductive Toxicology, 31(3), 353-360.

- Hlisníková, H., Petrovičová, I., Kolena, B., Šidlovská, M., & Sirotkin, A. V. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences, 22(16), 8755. [Link]

- Koch, H. M., Preuss, R., & Angerer, J. (2006). Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure--an update and latest results. International journal of andrology, 29(1), 155-165.

- Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental health perspectives, 105(8), 802–811. [Link]

- Endocrine Disruption Properties of Phthal

- Sant'Ana, F. M., de Oliveira, M. A. L., & Pereira, L. A. (2023). Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review. Heliyon, 9(6), e16812. [Link]

- Wang, X., Liu, Y., Zhang, Y., Dong, L., & Fan, Y. (2018). Effects of dibutyl phthalate and di(2-ethylhexyl) phthalate with their metabolites on CYP2C91 and CYP2C191 activities in vitro. Journal of biochemical and molecular toxicology, 32(12), e22227. [Link]

- Erkekoglu, P., Kocer-Gumusel, B., & Yilmaz, B. (2021). The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells. Toxicology in Vitro, 73, 105139. [Link]

- Lee, Y. J., Lee, J. Y., & Lee, J. (2019). Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate. Environmental research, 172, 567-575. [Link]

- Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. (2016). [Link]

- Request PDF. (2025). Mono(2-ethylhexyl)

- Wang, Y., Zhu, H., & Kannan, K. (2025). Ecotoxicological effects of phthalate esters: A review. Environmental Pollution, 373, 126664. [Link]

- Rider, C. V., Furr, J., Wilson, V. S., & Gray, L. E. (2010). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current opinion in endocrinology, diabetes, and obesity, 17(5), 445-453. [Link]

- Fenichel, P., & Chevalier, N. (2022). Spectrum of Bisphenols and Phthalates as Endocrine Disruptors. Encyclopedia MDPI. [Link]

- Kumari, A., Kaur, R., & Arora, S. (2021). Toxicological studies of phthalates using different assays with consequences on human health. Environmental Science and Pollution Research, 28(36), 49767-49784.

- Thomas, J. A., & Thomas, M. J. (1984). Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant. CRC critical reviews in toxicology, 13(4), 285-317. [Link]

- O'Connor, J. C., Davis, L. G., & Cook, J. C. (2002). Evaluation of bis-(2-ethylhexyl) phthalate toxicity using alternative systems. Toxicology and industrial health, 18(2), 53-68.

- Vinggaard, A. M., Nellemann, C., Dalgaard, M., & Ladefoged, O. (2005). Evaluation of anti-androgenic activity of di-(2-ethylhexyl)

- Request PDF. (2016). Assessing differences in toxicity and teratogenicity of three phthalates, Diethyl phthalate, Di-n-propyl phthalate, and Di-n-butyl phthalate, using Xenopus laevis embryos. [Link]

- Wang, J., Liu, X., & Zhang, Y. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules, 26(14), 4293. [Link]

- Phthalates, Bisphenols, and Childhood Allergic Phenotypes: Findings from Two Birth Cohort Studies. (2025). medRxiv. [Link]

- Andrade, A. J., Grande, S. W., Talsness, K. E., Grote, K., & Chahoud, I. (2006). Phthalate affect the reproductive function and sexual behavior of male Wistar rats. Journal of environmental science and health. Part. A, Toxic/hazardous substances & environmental engineering, 41(8), 1675-1687. [Link]

- Latini, G., & Verrotti, A. (2019). Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases. International journal of environmental research and public health, 16(23), 4799. [Link]

- Request PDF. (2022). Applying the adverse outcome pathway concept for assessing non-monotonic dose responses: biphasic effect of bis(2-ethylhexyl) phthalate (DEHP) on testosterone levels. [Link]

- Klink, J., & Pražnikar, J. (2024). Vascular endothelial effects of dibutyl phthalate: In vitro and in vivo evidence. Chemosphere, 360, 142491. [Link]

- Request PDF. (2025). Effect of Apigenin against Bis(2-ethylhexyl) phthalate induced toxicity on Drosophila melanogaster. [Link]

- Specht, I. O., Toft, G., Hougaard, K. S., Lindh, C. H., Lenters, V., Jönsson, B. A., ... & Giwercman, A. (2015). Phthalates might interfere with testicular function by reducing testosterone and insulin-like factor 3 levels. Human reproduction, 30(11), 2658-2670. [Link]

- Wikipedia. (n.d.). Bis(2-ethylhexyl)

- Designing Buildings Wiki. (2023). Bis (2-ethylhexyl)

Sources

- 1. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate activation of peroxisome proliferator activated-receptors alpha and gamma in breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]

- 5. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 6. Evaluation of anti-androgenic activity of di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalate affect the reproductive function and sexual behavior of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalates might interfere with testicular function by reducing testosterone and insulin-like factor 3 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrum of Bisphenols and Phthalates as Endocrine Disruptors | Encyclopedia MDPI [encyclopedia.pub]

- 12. scite.ai [scite.ai]

- 13. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of endocrine-disrupting activities of alternative chemicals for bis(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Literature review on Bis(2-ethylbutyl) phthalate toxicity

An In-Depth Technical Guide to the Toxicology of Bis(2-ethylbutyl) Phthalate

Executive Summary: A Predictive Toxicological Assessment

This compound (BEBP) is a plasticizer belonging to the phthalic acid ester family, a class of compounds under intense scrutiny for their potential to adversely affect human health. While direct toxicological data on BEBP is less extensive than for its more well-known analogues like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), its structural characteristics allow for a robust, predictive assessment of its likely hazards. This guide synthesizes the current understanding of phthalate toxicology, applying established mechanisms and experimental frameworks to create a comprehensive toxicological profile for BEBP.

This document is structured to provide not just a review of existing knowledge but a forward-looking guide for researchers. We will delve into the predicted toxicokinetics, the core mechanisms of toxicity centered on endocrine disruption, and the expected systemic effects. Crucially, this guide provides detailed, field-proven methodologies and experimental protocols necessary to empirically validate these predictions, empowering researchers to fill the existing data gaps with scientifically rigorous studies.

Toxicokinetics: The Journey from Exposure to Elimination

The toxicological activity of any xenobiotic is fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME). For BEBP, we can predict a profile consistent with other short- to medium-chain phthalates.

Absorption: Human exposure to phthalates is ubiquitous, occurring through oral, dermal, and inhalation routes.[1] For BEBP, oral ingestion via contaminated food, water, or dust is expected to be a primary route of absorption. Dermal absorption from consumer products is also a significant pathway.

Distribution: Following absorption, phthalate diesters are widely distributed throughout the body. As lipophilic compounds, they have a tendency to partition into adipose tissue.[2] However, they do not typically bioaccumulate to a high degree due to rapid metabolism.

Metabolism: The Key to Toxicity: The critical step in the toxicokinetics of BEBP is its metabolism. Phthalate diesters are not, in themselves, the primary toxic agents. The parent compound, this compound, is rapidly hydrolyzed by non-specific lipases in the gut and other tissues into its monoester metabolite, Mono(2-ethylbutyl) phthalate (MEBP) , and 2-ethylbutanol.

This initial hydrolysis is paramount, as the monoester metabolite (MEBP) is the primary bioactive molecule responsible for the major toxic effects, particularly endocrine disruption.[3] Following this, MEBP can undergo further oxidative metabolism, creating secondary metabolites that are then conjugated (e.g., with glucuronic acid) to facilitate excretion.[1]

Excretion: The metabolites of BEBP are expected to be rapidly excreted, primarily in the urine.[4] The short biological half-life means that urinary metabolite concentrations provide a reliable, non-invasive biomarker of recent exposure.[5][6]

Core Mechanisms of Phthalate Toxicity

The adverse effects of phthalates are driven by interactions at a molecular level. For BEBP, the primary concern, based on its structure, is endocrine disruption via an anti-androgenic mechanism.

Endocrine Disruption: The Anti-Androgenic Profile

The most significant toxicological concern for many phthalates is their ability to interfere with the male endocrine system during critical windows of development.[7] This leads to a constellation of effects often termed "phthalate syndrome." The mechanism does not involve direct binding to the androgen receptor (AR) but rather a disruption of steroidogenesis.

Causality of Experimental Choice: The fetal testis is the primary target. In utero exposure to anti-androgenic phthalates in rodent models leads to a down-regulation of key genes involved in cholesterol transport and testosterone synthesis within fetal Leydig cells.[8] This results in insufficient testosterone production, impairing the normal masculinization of developing tissues. The monoester metabolite, in this case MEBP, is the active agent that mediates this effect.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Predicted antagonistic action of MEBP on the androgen synthesis pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Particularly in rodents, high doses of certain phthalates like DEHP can induce liver enlargement and, eventually, hepatocellular carcinomas.[9] This effect is largely mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.

Causality of Experimental Choice: Activation of PPARα leads to the proliferation of peroxisomes and hepatocytes. While this is a well-established mechanism for DEHP-induced liver tumors in rodents, its relevance to humans is debated, as humans express lower levels of PPARα in the liver and are generally less responsive.[1] This pathway is considered a key example of species-specific toxicity.

Caption: Activation of the PPARα signaling pathway by phthalate metabolites.

Oxidative Stress

Several studies indicate that phthalate exposure can induce oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[10][11] This can lead to damage to lipids, proteins, and DNA. In the testis, oxidative stress can disrupt calcium homeostasis and energy metabolism, contributing to reproductive toxicity.[10][11]

Systemic and Developmental Toxicity

The molecular mechanisms described above manifest as toxicity in specific organ systems, with the developing reproductive tract being the most sensitive target.

Reproductive and Developmental Toxicity

Based on the potent anti-androgenic activity of structurally similar phthalates, BEBP is predicted to be a significant reproductive and developmental toxicant.[5][6][7]

-

Male Reproductive System: In utero exposure is the most critical window. Expected effects in male offspring include:

-

Reduced anogenital distance (AGD), a sensitive marker of prenatal androgen action.

-

Testicular dysgenesis, including cryptorchidism (undescended testes) and hypospadias (abnormal urethral opening).

-

Impaired Sertoli and Leydig cell function, leading to reduced sperm quality and lower testosterone levels in adulthood.[12]

-

Nipple retention.

-

-

Female Reproductive System: The effects on females are less well-defined but may include altered estrous cycles, ovarian toxicity, and follicular atresia.[2][13]

Hepatotoxicity

As discussed under PPARα activation, exposure to phthalates can lead to liver toxicity, particularly in rodent models.[14] This is characterized by increased liver weight, histopathological changes, and altered levels of liver enzymes in the serum.[15][16] While the human relevance of the PPARα-mediated tumorigenesis is low, other mechanisms may still contribute to potential liver injury.

Quantitative Toxicological Data Summary

| Chemical | Acute Oral LD50 (rat) | Primary Toxicological Concern | NOAEL (Reproductive/Developmental) (rat) |

| This compound (BEBP) | Data Not Available | Predicted Anti-androgenic; Reproductive & Developmental Toxicity | Data Not Available |

| Dibutyl Phthalate (DBP) | ~8,000 mg/kg bw[17] | Anti-androgenic; Reproductive & Developmental Toxicity[17][18] | ~50 mg/kg/day (for male reproductive effects) |

| Di-isobutyl Phthalate (DIBP) | > 2,000 mg/kg bw | Anti-androgenic; Reproductive & Developmental Toxicity | ~50 mg/kg/day (for male reproductive effects) |

| Di(2-ethylhexyl) Phthalate (DEHP) | ~30,000 mg/kg bw[17] | Anti-androgenic; Reproductive & Developmental Toxicity; Rodent Hepatocarcinogen[17] | ~4.8 mg/kg/day (for testicular toxicity)[19] |

NOAEL (No-Observed-Adverse-Effect Level) values can vary based on study design and specific endpoint.

Methodologies for Experimental Validation

To move from prediction to confirmation, rigorous and standardized experimental protocols are essential. The following section details workflows for assessing the key toxicological endpoints for BEBP.

In Vivo Reproductive/Developmental Toxicity Assessment

The gold standard for assessing "phthalate syndrome" is a multi-generational reproductive toxicity study in rodents, guided by protocols like the OECD Test Guideline 416.

Caption: Experimental workflow for an in vivo reproductive toxicity study.

Step-by-Step Protocol Outline (OECD 416 principles):

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Dose Selection: Select at least three dose levels and a vehicle control group, based on range-finding studies. Doses should bracket a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

-

Administration: Administer BEBP to the parental (P) generation, typically starting before mating and continuing through gestation and lactation. Oral gavage is a common route to ensure accurate dosing.

-

F1 Generation Assessment:

-

At birth (Postnatal Day 1): Measure the anogenital distance (AGD) of all pups. A shorter AGD in males is a hallmark of anti-androgenic effects.

-

During lactation: Monitor pup survival and growth.

-

Post-weaning: Track developmental milestones like puberty onset (vaginal opening in females, preputial separation in males).

-

In adulthood: Evaluate sperm parameters (motility, count, morphology) in males and estrous cyclicity in females.

-

-

Necropsy and Histopathology: At study termination, conduct a full necropsy, weigh reproductive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus), and perform detailed histopathological examination to identify abnormalities like testicular atrophy or seminiferous tubule degeneration.

In Vitro Mechanistic Assays

In vitro assays are critical for confirming molecular mechanisms with high throughput and reduced animal use.

Caption: Workflow for in vitro mechanistic toxicity testing.

Protocol: H295R Steroidogenesis Assay (OECD TG 456 principles)

-

Cell Culture: Culture human adrenocortical carcinoma (H295R) cells, which express the key enzymes for steroidogenesis, in appropriate media.

-

Exposure: Plate cells and allow them to attach. Replace media with fresh media containing various concentrations of the test chemical (MEBP), a vehicle control, and positive/negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor).

-

Incubation: Incubate for 48 hours to allow for effects on gene expression and hormone production.

-

Hormone Quantification: Collect the cell culture medium. Quantify the concentrations of key hormones, such as testosterone and progesterone, using highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or validated immunoassays (ELISA).

-

Analysis: Determine the concentration-dependent effect of MEBP on hormone production. A significant decrease in testosterone production is indicative of an anti-androgenic mode of action.

Analytical Methods for Exposure Biomonitoring

Assessing human exposure relies on measuring urinary metabolites.

Protocol Outline: Urinary Metabolite Analysis via LC-MS/MS

-

Sample Collection: Collect urine samples from the study population.[20]

-